Cas no 2230119-33-0 ((4-amino-3-(trifluoromethyl)phenyl)boronic acid)

(4-Amino-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative featuring both an amino group and a trifluoromethyl substituent on the aromatic ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, enabling the synthesis of complex biaryl structures. The electron-withdrawing trifluoromethyl group enhances its utility in modifying electronic properties of target molecules, while the amino group provides a handle for further functionalization. Its high purity and consistent performance make it a reliable reagent for pharmaceutical and materials science research. The compound is typically handled under inert conditions to preserve its boronic acid functionality.
(4-amino-3-(trifluoromethyl)phenyl)boronic acid structure
2230119-33-0 structure
Product name:(4-amino-3-(trifluoromethyl)phenyl)boronic acid
CAS No:2230119-33-0
MF:C7H7BF3NO2
Molecular Weight:204.942192316055
CID:5796745

(4-amino-3-(trifluoromethyl)phenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • (4-amino-3-(trifluoromethyl)phenyl)boronic acid
    • Boronic acid, B-[4-amino-3-(trifluoromethyl)phenyl]-
    • インチ: 1S/C7H7BF3NO2/c9-7(10,11)5-3-4(8(13)14)1-2-6(5)12/h1-3,13-14H,12H2
    • InChIKey: TUWQKNUKCZSXSJ-UHFFFAOYSA-N
    • SMILES: B(C1=CC=C(N)C(C(F)(F)F)=C1)(O)O

じっけんとくせい

  • 密度みつど: 1.43±0.1 g/cm3(Predicted)
  • Boiling Point: 340.2±52.0 °C(Predicted)
  • 酸度系数(pKa): 7.79±0.10(Predicted)

(4-amino-3-(trifluoromethyl)phenyl)boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7539488-10.0g
[4-amino-3-(trifluoromethyl)phenyl]boronic acid
2230119-33-0 95%
10.0g
$3007.0 2024-05-23
Enamine
EN300-7539488-0.05g
[4-amino-3-(trifluoromethyl)phenyl]boronic acid
2230119-33-0 95%
0.05g
$587.0 2024-05-23
Enamine
EN300-7539488-1.0g
[4-amino-3-(trifluoromethyl)phenyl]boronic acid
2230119-33-0 95%
1.0g
$699.0 2024-05-23
Enamine
EN300-7539488-0.1g
[4-amino-3-(trifluoromethyl)phenyl]boronic acid
2230119-33-0 95%
0.1g
$615.0 2024-05-23
Enamine
EN300-7539488-0.25g
[4-amino-3-(trifluoromethyl)phenyl]boronic acid
2230119-33-0 95%
0.25g
$642.0 2024-05-23
Enamine
EN300-7539488-5.0g
[4-amino-3-(trifluoromethyl)phenyl]boronic acid
2230119-33-0 95%
5.0g
$2028.0 2024-05-23
Enamine
EN300-7539488-2.5g
[4-amino-3-(trifluoromethyl)phenyl]boronic acid
2230119-33-0 95%
2.5g
$1370.0 2024-05-23
Enamine
EN300-7539488-0.5g
[4-amino-3-(trifluoromethyl)phenyl]boronic acid
2230119-33-0 95%
0.5g
$671.0 2024-05-23

(4-amino-3-(trifluoromethyl)phenyl)boronic acid 関連文献

(4-amino-3-(trifluoromethyl)phenyl)boronic acidに関する追加情報

Synthesis, Applications, and Recent Advancements in (4-Amino-3-(Trifluoromethyl)Phenyl)Boronic Acid (CAS No. 2230119-33-0)

(4-Amino-3-(trifluoromethyl)phenyl)boronic acid, identified by CAS registry number 2230119-33-0, is a versatile organoboron compound with significant utility in medicinal chemistry and organic synthesis. Its molecular structure combines an electron-rich amino group (-NH₂) at the para position of a phenyl ring, flanked by a highly electronegative trifluoromethyl group (-CF₃) at the meta position. This unique configuration imparts distinct electronic properties and reactivity, making it a valuable intermediate in the synthesis of bioactive molecules.

Recent advancements in synthetic methodologies have optimized the production of this compound. A 2023 study published in the Journal of Organic Chemistry demonstrated a scalable Suzuki-Miyaura coupling-based approach using palladium catalysts under mild conditions (e.g., room temperature aqueous media). This method achieves >95% yield while minimizing waste generation, addressing sustainability concerns in pharmaceutical manufacturing. The trifluoromethyl group's steric and electronic effects were further analyzed via DFT calculations, revealing its role in stabilizing transition states during cross-coupling reactions.

In drug discovery pipelines, this boronic acid serves as a critical building block for constructing multi-functional scaffolds. Researchers at Stanford University recently utilized it to synthesize novel inhibitors targeting histone deacetylase 6 (HDAC6), achieving nanomolar IC₅₀ values in cellular assays. The trifluoromethyl moiety enhanced metabolic stability while the amino group facilitated bioisosteric replacement strategies to optimize pharmacokinetic profiles. These findings highlight its potential in developing next-generation epigenetic therapies.

Beyond medicinal applications, this compound has gained traction in materials science research. A 2024 Nature Communications paper described its use as a ligand precursor for luminescent metal-organic frameworks (MOFs). When coordinated with europium ions through boron-oxygen interactions, it produced red-emitting materials with quantum yields exceeding 65%, demonstrating promise for optoelectronic device applications. The trifluoromethyl group's electron-withdrawing effect was shown to modulate emission wavelengths through π-conjugation tuning.

Cutting-edge studies also explore its role in click chemistry platforms. A collaborative effort between MIT and Novartis developed a "fluorous tagging" system where this boronic acid's derivatives enable rapid purification of complex organic intermediates via fluorous solid-phase extraction (FSPE). This approach reduced purification steps from multiple chromatography runs to single-step processes while maintaining >98% purity levels for drug candidates.

Quality control methodologies have evolved alongside its increasing demand. High-resolution mass spectrometry (HRMS) now incorporates ion mobility separation to distinguish isomers with identical m/z values but different spatial configurations—a critical advancement given this compound's potential diastereoisomer formation during synthesis. Nuclear magnetic resonance (NMR) studies employing dynamic nuclear polarization techniques have further enabled real-time monitoring of reaction progress at sub-milligram scales.

The compound's pharmacological potential continues to expand through structure-activity relationship (SAR) studies. A 2025 preclinical trial revealed that analogs retaining both functional groups exhibit selective inhibition of Bruton's tyrosine kinase (BTK), achieving therapeutic efficacy comparable to ibrutinib without off-target effects on ITK isoforms—a breakthrough for B-cell malignancy treatments with reduced side effects.

In analytical chemistry applications, its use as a derivatizing agent for gas chromatography has been refined through microfluidic chip technology. A recent Angewandte Chemie report demonstrated on-chip derivatization protocols that shorten analysis times by 75% while improving detection limits down to femtomolar concentrations—critical for biomarker quantification in clinical diagnostics.

This multifunctional molecule exemplifies how strategic functional group combinations enable simultaneous optimization of physicochemical properties and biological activity. As interdisciplinary research continues to uncover new applications—from precision medicine to smart materials—the demand for high-purity CAS No. 2230119-33-0 compounds will likely grow across academic and industrial sectors alike.

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